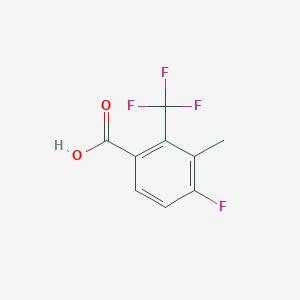

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as Selectfluor. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

Reduction: Reduction reactions may target the fluorine or trifluoromethyl groups, although these are less common due to the stability of these groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzoic acids, fluorinated derivatives, and trifluoromethylated compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique electronic properties imparted by the fluorine and trifluoromethyl groups enhance its utility as a precursor in various chemical reactions .

2. Biology:

- Bioactive Compound: Research has indicated that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid exhibits potential bioactivity, particularly in drug discovery. It has been investigated for its effects on biological targets that may lead to the development of new therapeutic agents .

3. Medicine:

- Pharmacological Properties: The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and modulate inflammatory pathways through interactions with specific receptors or enzymes .

4. Industry:

- Specialty Chemicals Production: In industrial applications, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of fluorinated groups .

Case Studies

Several studies have explored the biological activities of this compound:

1. Anti-inflammatory Studies:

- Research indicates that derivatives with trifluoromethyl groups exhibit enhanced potency in inhibiting inflammatory mediators compared to non-fluorinated counterparts .

2. Cancer Cell Proliferation Inhibition:

- In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

3. Enzyme Interaction Studies:

- Binding assays demonstrated effective interactions between this compound and specific enzymes involved in metabolic pathways, indicating its promise as a lead compound in drug design .

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.

Comparaison Avec Des Composés Similaires

- 4-Fluoro-2-(trifluoromethyl)benzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

Uniqueness: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can lead to distinct pharmacological profiles and applications in various fields.

Activité Biologique

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of a fluorine atom and a trifluoromethyl group on its aromatic ring. This unique structure significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and drug discovery. Its molecular formula is C8H4F4O2 with a molecular weight of approximately 222.14 g/mol .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Key methods include:

- Fluorination : Using fluorinating agents like Selectfluor.

- Trifluoromethylation : Achieved via reagents such as trifluoromethyl iodide in the presence of catalysts.

These synthetic pathways allow for the introduction of fluorine and trifluoromethyl groups, which are crucial for enhancing the compound's biological activity .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, possibly through interactions with specific receptors or enzymes .

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although detailed studies are required to elucidate its mechanisms .

- Enzyme Inhibition : The compound's ability to bind to various enzymes makes it a candidate for further exploration in drug development .

The mechanism of action for this compound is believed to involve:

- Binding Interactions : The presence of fluorine and trifluoromethyl groups enhances lipophilicity, facilitating better penetration through biological membranes and improving binding affinity to molecular targets .

- Pharmacokinetic Properties : These structural features can also influence metabolic stability, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Fluorine at position 4 | Moderate enzyme inhibition |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Fluorine at position 3 | Lower anti-inflammatory activity |

| This compound | Unique positioning of substituents | Promising anti-inflammatory and anticancer properties |

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Studies : Research has shown that derivatives with trifluoromethyl groups exhibit enhanced potency in inhibiting inflammatory mediators compared to their non-fluorinated counterparts .

- Cancer Cell Proliferation Inhibition : In vitro studies indicated that this compound significantly reduces the viability of various cancer cell lines, suggesting potential as an anticancer agent .

- Enzyme Interaction Studies : Binding assays demonstrated that this compound interacts effectively with specific enzymes involved in metabolic pathways, indicating its potential as a lead compound in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and trifluoromethylation. For example, starting from a substituted benzoic acid precursor (e.g., 3-methylbenzoic acid), fluorination can be achieved using fluorinating agents like Selectfluor® under controlled pH. Trifluoromethylation may employ Umemoto’s reagent or copper-mediated cross-coupling. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield, with excess reagents often required due to steric hindrance from the trifluoromethyl group .

- Key Considerations : Monitor intermediates via LC-MS or 19F NMR to track fluorination efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% desired).

- NMR : 1H, 13C, and 19F NMR to confirm substituent positions and rule out regioisomers. For example, the methyl group at position 3 should show a singlet in 1H NMR due to lack of adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z 250.03) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Use SHELXL for refinement :

- Optimize hydrogen bonding parameters (e.g., O–H···O interactions between carboxylic acid groups).

- Validate the dihedral angle between the trifluoromethyl group and the aromatic ring to assess steric effects.

- Cross-reference with Cambridge Structural Database entries for similar trifluoromethylated benzoic acids .

Q. What analytical strategies address contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict 19F NMR chemical shifts. Discrepancies >1 ppm may indicate unaccounted solvent effects or crystal packing forces .

- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the trifluoromethyl group) that may obscure splitting patterns at room temperature .

- Synchrotron IR Spectroscopy : Resolve vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) to confirm protonation states in solid vs. solution phases .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Hammett Analysis : Use σm (fluoro: +0.34) and σp (trifluoromethyl: +0.54) to predict electrophilic substitution rates. The electron-withdrawing trifluoromethyl group directs reactions to the 5-position of the ring .

- Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions. The trifluoromethyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .

Q. Data Analysis and Reporting Guidelines

- Crystallography : Deposit SCXRD data in the CCDC (e.g., referencing SHELXL refinement parameters) .

- Spectroscopy : Report 19F NMR shifts relative to CFCl₃ and integrate J-coupling constants for fluorinated positions .

- Computational Studies : Include basis set details and solvent correction models (e.g., PCM for DMSO) in supplementary materials .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIVRKBTDKBHJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.